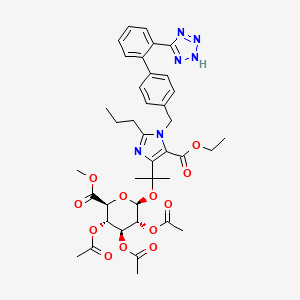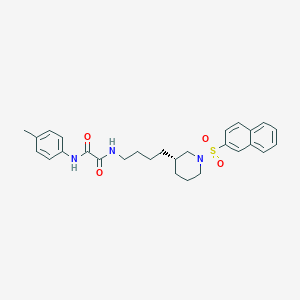
Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3 is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group, a fluoropyrimidinyl group, and a triazolyl group. The presence of deuterium (d3) in its structure makes it particularly useful in certain research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3 typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the difluorophenyl group:
Synthesis of the fluoropyrimidinyl group: This can be achieved through the reaction of a suitable pyrimidine derivative with fluorinating agents.
Coupling of the triazolyl group: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes.
Assembly of the final compound: The final step involves coupling the previously synthesized intermediates under specific conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
化学反应分析
Types of Reactions
Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or modify the triazole ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce de-fluorinated derivatives.
科学研究应用
Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3 has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
Difluorophenyl-3-(5-chloropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
Difluorophenyl-3-(5-bromopyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol: Contains a bromine atom instead of fluorine.
Difluorophenyl-3-(5-methylpyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol: Features a methyl group instead of fluorine.
Uniqueness
The uniqueness of Difluorophenyl-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol-d3 lies in its specific combination of functional groups and the presence of deuterium. This makes it particularly valuable in research applications where isotopic labeling is required.
属性
分子式 |
C16H14F3N5O |
|---|---|
分子量 |
352.33 g/mol |
IUPAC 名称 |
4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/i1D3 |
InChI 键 |
BCEHBSKCWLPMDN-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
规范 SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


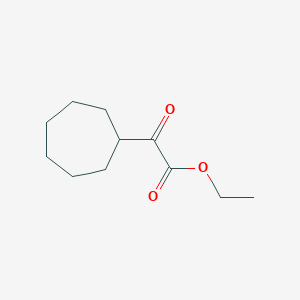
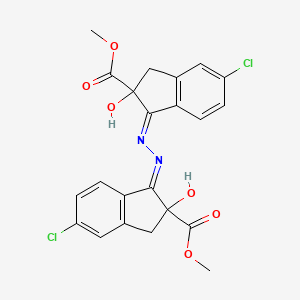
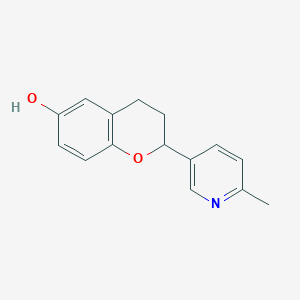
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
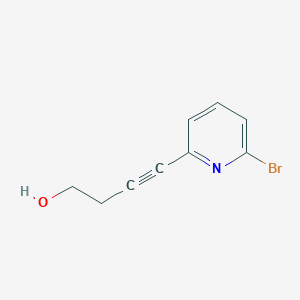
![(1R,2R,5R)-3-[[(1S,3Z)-5-Hydroxy-1-(3-pyridinyl)-3-penten-1-yl]imino]-2,6,6-trimethyl-bicyclo[3.1.1]heptan-2-ol](/img/structure/B13849475.png)
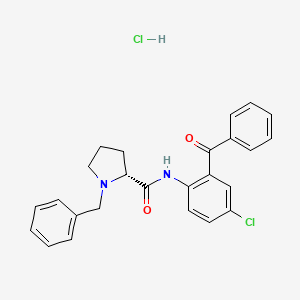
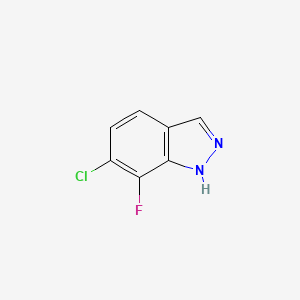
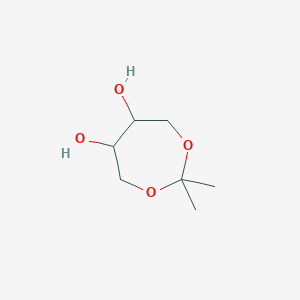
![N-Demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-, 2'-(phenylmethyl carbonate) Erythromycin](/img/structure/B13849501.png)
![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
